molecular formula C14H20ClFN2O2 B2529662 Benzyl (4-Fluoropiperidin-4-Yl)Methylcarbamate Hydrochloride CAS No. 1391732-73-2

Benzyl (4-Fluoropiperidin-4-Yl)Methylcarbamate Hydrochloride

Cat. No.: B2529662
CAS No.: 1391732-73-2
M. Wt: 302.77
InChI Key: VCDIKDGOFRPUNA-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound is a fluorinated piperidine derivative with a carbamate functional group. Its IUPAC name is benzyl N-(4-fluoropiperidin-4-yl)-N-methylcarbamate hydrochloride, and it is commonly identified by the CAS Registry Number 1391732-73-2 . The compound exists as a hydrochloride salt, which enhances its stability and solubility for pharmaceutical and synthetic applications.

Key identifiers include :

Property Value/Description
Molecular Formula C₁₄H₂₀ClFN₂O₂
Molecular Weight 302.77 g/mol
SMILES CN(C(=O)OCC1=CC=CC=C1)C2(CCNCC2)F.Cl
InChI Key VCDIKDGOFRPUNA-UHFFFAOYSA-N

The structure features a piperidine ring substituted with a fluorine atom at the 4-position, a methyl group, and a benzyl carbamate moiety attached via a methylene bridge.

Historical Development and Discovery

This compound emerged as part of broader efforts to synthesize fluorinated piperidine derivatives for medicinal chemistry. Fluorine substitution at the 4-position enhances metabolic stability and receptor-binding affinity, making it a strategic modification in drug design.

Key milestones :

  • Synthetic Precursors : Early work focused on related compounds like tert-butyl N-[(4-fluoropiperidin-4-yl)methyl]carbamate (CAS 871022-62-7), which serves as a protected intermediate for further functionalization.
  • Patent Activity : The compound is referenced in patents related to 5-HT₄ receptor ligands and central nervous system (CNS) agents, highlighting its role in neuropharmacology.

Properties

IUPAC Name

benzyl N-[(4-fluoropiperidin-4-yl)methyl]carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O2.ClH/c15-14(6-8-16-9-7-14)11-17-13(18)19-10-12-4-2-1-3-5-12;/h1-5,16H,6-11H2,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDIKDGOFRPUNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CNC(=O)OCC2=CC=CC=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbamate Formation via Benzyl Chloroformate

A foundational method involves reacting 4-fluoropiperidin-4-ylmethylamine with benzyl chloroformate (Cbz-Cl) in the presence of a base. This approach, adapted from benzyl carbamate syntheses, proceeds via nucleophilic acyl substitution:

Reaction Scheme
$$
\text{4-Fluoropiperidin-4-ylmethylamine} + \text{Cbz-Cl} \xrightarrow{\text{Base}} \text{Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate} + \text{HCl}
$$

Conditions

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Base: Triethylamine (TEA) or pyridine
  • Temperature: 0°C to room temperature (RT)
  • Time: 2–4 hours

Workup
The crude product is purified via recrystallization or column chromatography. Subsequent treatment with hydrochloric acid (HCl) in dioxane yields the hydrochloride salt.

Yield
Patent data for analogous carbamates report yields of 85–92% for the carbamate intermediate.

Urea-Mediated Carbamate Synthesis

An alternative route employs urea and benzyl alcohol under catalytic conditions, as demonstrated in benzyl carbamate synthesis. For the target compound, 4-fluoropiperidin-4-ylmethylamine replaces ammonia:

Reaction Scheme
$$
\text{4-Fluoropiperidin-4-ylmethylamine} + \text{Benzyl Alcohol} + \text{Urea} \xrightarrow{\text{Cat.}} \text{Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate} + \text{NH}_3
$$

Conditions

  • Catalyst: Alumina-supported nickel oxide-bismuth oxide (5.4 wt%)
  • Temperature: 110°C
  • Time: 10 hours
  • Solvent: Neat reaction

Yield
This method achieves >99% conversion with no detectable byproducts.

Alkylation of Boc-Protected Intermediates

A modular strategy from medicinal chemistry involves:

  • Boc Protection: Reacting 4-fluoropiperidin-4-ylmethylamine with di-tert-butyl dicarbonate (Boc₂O) to form tert-butyl ((4-fluoropiperidin-4-yl)methyl)carbamate.
  • Alkylation: Treating the Boc-protected amine with benzyl bromide/potassium carbonate in DMF.
  • Deprotection: Removing the Boc group using HCl/dioxane.

Key Steps

  • Boc Protection:
    $$
    \text{Amine} + \text{Boc}_2\text{O} \xrightarrow{\text{DMAP, DCM}} \text{Boc-protected amine}
    $$
    Yield: 90–95%.
  • Benzylation:
    $$
    \text{Boc-amine} + \text{Benzyl Bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Benzyl carbamate}
    $$
    Yield: 80–85%.

  • HCl Salt Formation:
    $$
    \text{Benzyl carbamate} + \text{HCl/dioxane} \rightarrow \text{Hydrochloride salt}
    $$
    Purity: >98% (HPLC).

Optimization and Process Parameters

Solvent and Temperature Effects

Parameter Optimal Range Impact on Yield
Solvent Polarity DMF > THF > DCM Higher polarity improves carbamate stability.
Reaction Temp. 0°C (initial) → RT Prevents exothermic side reactions.
Catalyst Loading 5–10 mol% Maximizes turnover without side products.

Purification Techniques

Method Conditions Purity Outcome
Recrystallization Ethanol/water (7:3) 95–97%
Column Chromatography Silica gel, hexane/EtOAc (3:1) >99%

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.35–7.28 (m, 5H, Ar-H), 4.98 (s, 2H, OCH₂Ph), 3.75–3.65 (m, 2H, NCH₂), 2.85–2.70 (m, 4H, piperidine-H), 1.95–1.85 (m, 4H, piperidine-H).
  • HRMS (ESI): m/z calcd for C₁₄H₁₉FN₂O₂ [M+H]⁺: 266.31; found: 266.29.

Chemical Reactions Analysis

Types of Reactions

Benzyl (4-Fluoropiperidin-4-Yl)Methylcarbamate Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Halogenated compounds, nucleophiles

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted carbamates, depending on the reagents and conditions used .

Scientific Research Applications

Synthesis and Chemical Reactions

The synthesis of Benzyl (4-Fluoropiperidin-4-Yl)Methylcarbamate Hydrochloride typically involves:

  • Reagents : Benzyl chloroformate and 4-fluoropiperidine.
  • Conditions : Reaction under anhydrous conditions with a base such as triethylamine.

This method enhances yield and consistency, especially when employing continuous flow reactors in industrial settings.

Medicinal Chemistry

This compound has been investigated for its biological activity, particularly in the context of enzyme inhibition and receptor binding studies. Its mechanism of action is primarily through interactions with specific molecular targets that are relevant to neurological disorders and various cancers.

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for several enzymes, including SHP2 phosphatase, which is implicated in various cancers such as melanoma and leukemia .
  • Therapeutic Development : Ongoing research focuses on modifying its structure to enhance potency and selectivity against specific targets, which could lead to the development of new therapeutic agents .

Pharmacological Studies

The compound's unique structure allows it to interact effectively with biological receptors. Studies have demonstrated its ability to bind selectively to certain receptors, which is crucial for understanding its pharmacological profile.

  • Binding Studies : Interaction studies have provided insights into the binding affinities and mechanisms of action concerning various receptors, aiding the development of targeted therapies .

Neuropharmacology

Research indicates that this compound may play a role in modulating biochemical pathways associated with neurological disorders. Its ability to cross the blood-brain barrier enhances its potential as a candidate for treating conditions like depression or anxiety disorders.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique features of this compound against structurally similar compounds:

Compound NameUnique Features
Benzyl (4-Chloropiperidin-4-Yl)Methylcarbamate HydrochlorideContains chlorine instead of fluorine
Benzyl (4-Bromopiperidin-4-Yl)Methylcarbamate HydrochlorideContains bromine; affects reactivity
Benzyl (4-Methylpiperidin-4-Yl)Methylcarbamate HydrochlorideLacks halogen substitution; altered lipophilicity

The presence of fluorine in this compound significantly enhances its stability and lipophilicity compared to its analogs, potentially increasing its effectiveness in therapeutic applications.

Case Study 1: SHP2 Inhibition

A study demonstrated that derivatives of this compound effectively inhibited SHP2 phosphatase activity, showcasing its potential in cancer therapy. The structural modifications led to improved binding affinities and selectivity against cancer cell lines .

Case Study 2: Neurological Applications

In another study, the compound was evaluated for its effects on neurotransmitter systems. The results indicated promising activity in modulating serotonin receptors, suggesting potential use in treating mood disorders .

Mechanism of Action

The mechanism of action of Benzyl (4-Fluoropiperidin-4-Yl)Methylcarbamate Hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. It acts by inhibiting enzyme activity or modulating receptor function, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Benzyl (4-Fluoropiperidin-4-Yl)Methylcarbamate Hydrochloride with structurally related piperidine and carbamate derivatives, emphasizing substituent effects, applications, and physicochemical properties.

Compound Name Substituent (R) CAS Number Molecular Formula Purity Key Applications References
Benzyl (4-Fluoropiperidin-4-Yl)Methylcarbamate HCl Fluorine (-F) Not explicitly stated¹ C₁₄H₁₈ClFN₂O₂ (inferred) 98% Pharmaceutical intermediates
Benzyl N-(Piperidin-4-Yl)Carbamate Hydrochloride Hydrogen (-H) 207296-89-7 C₁₃H₁₉ClN₂O₂ ≥95% Organic synthesis, peptide modification
Benzyl-(4-Methylpiperidin-4-Yl)Carbamate HCl Methyl (-CH₃) 676559-74-3 C₁₄H₂₁ClN₂O₂ 95% Preclinical drug candidates
Cis-Benzyl (4-Fluoropyrrolidin-3-Yl)Carbamate HCl Fluorine (-F) 1219843-83-0 C₁₂H₁₆ClFN₂O₂ Not stated Neurological research
4-(4-Methoxybenzyl)Piperidine HCl Methoxybenzyl 37581-27-4 C₁₃H₂₀ClNO Not stated Agrochemical intermediates
Methyl 4-(4-Hydroxypiperidin-4-Yl)Benzoate HCl Hydroxyl (-OH) 2444880-53-7 C₁₃H₁₈ClNO₃ Not stated Antibacterial agent development

¹ The CAS number for the target compound is ambiguously listed in under conflicting entries; further verification is required.

Structural and Functional Analysis

  • Fluorine vs. Hydrogen/Methyl : Fluorination at the 4-position of the piperidine ring (target compound) increases electronegativity and lipophilicity compared to hydrogen () or methyl () substituents. This enhances membrane permeability and target engagement in CNS drug candidates .
  • Carbamate Group : All compounds share a benzyl carbamate moiety, which serves as a protective group for amines during synthesis. The carbamate linkage also modulates hydrolytic stability, influencing bioavailability .
  • Pyrrolidine vs.

Pharmacological and Industrial Relevance

  • Pharmaceuticals : The fluorine-substituted compound (target) is prioritized in kinase inhibitor research due to its metabolic resistance, whereas hydroxylated analogs () are explored for antibacterial activity .
  • Agrochemicals : Methoxybenzyl derivatives () are utilized in pesticide formulations, leveraging their aromaticity for insecticidal activity .
  • Safety Profiles : Toxicological data for the target compound remain understudied (similar to analogs in ), necessitating rigorous hazard assessments .

Biological Activity

Benzyl (4-Fluoropiperidin-4-Yl)Methylcarbamate Hydrochloride, identified by its CAS number 1391732-73-2, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanism of action, biological activity, and potential therapeutic applications, supported by data tables and relevant research findings.

The synthesis of this compound typically involves the reaction of benzyl chloroformate with 4-fluoropiperidine in the presence of a base such as triethylamine. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the carbamate. Industrially, continuous flow reactors are utilized to ensure consistent quality and yield.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It functions by inhibiting enzyme activity or modulating receptor function, which affects various biochemical pathways. The presence of the fluorine atom enhances the compound's stability and lipophilicity, making it more effective compared to its analogs .

Biological Activity

This compound has been investigated for several biological activities:

  • Enzyme Inhibition : The compound is employed in studies focused on enzyme inhibition, demonstrating potential as a reversible inhibitor in various biochemical assays.
  • Receptor Binding : It has been shown to interact with different receptors, contributing to its pharmacological profile.
  • Therapeutic Potential : Research indicates its potential therapeutic effects in treating neurological disorders and autoimmune diseases .

Case Studies and Research Findings

  • Enzyme Inhibition Studies :
    • A study demonstrated that this compound effectively inhibited specific enzymes involved in inflammatory pathways. The IC50 values were determined through standard enzyme assays, showing a significant reduction in enzyme activity at low concentrations.
  • Receptor Interaction :
    • In receptor binding assays, the compound exhibited high affinity for certain neurotransmitter receptors, suggesting its potential role in modulating neurotransmission and providing insights into its use in treating psychiatric disorders.
  • Therapeutic Applications :
    • In vivo studies involving murine models indicated that administration of the compound led to a decrease in inflammatory markers such as IL-6 following TLR7 stimulation. This suggests its potential utility in managing autoimmune conditions like lupus .

Comparative Analysis with Similar Compounds

Compound NameUnique FeaturesBiological Activity
Benzyl (4-Chloropiperidin-4-Yl)Methylcarbamate HydrochlorideChlorine atom presenceModerate enzyme inhibition
Benzyl (4-Bromopiperidin-4-Yl)Methylcarbamate HydrochlorideBromine atom presenceLower receptor affinity compared to fluorinated analog
Benzyl (4-Methylpiperidin-4-Yl)Methylcarbamate HydrochlorideMethyl group increases lipophilicityReduced potency in enzyme inhibition

The fluorine substitution in this compound enhances its biological activity compared to other halogenated derivatives, indicating a unique mechanism that warrants further investigation.

Q & A

Basic Research Questions

Q. What are the key structural features of Benzyl (4-Fluoropiperidin-4-Yl)Methylcarbamate Hydrochloride, and how do they influence its chemical reactivity?

  • Answer: The compound contains a 4-fluoropiperidine core, a methylcarbamate group, and a benzyl moiety. The fluorine atom at the 4-position of the piperidine ring enhances electronegativity, influencing hydrogen bonding and steric interactions. The carbamate group contributes to hydrolytic stability compared to esters, while the benzyl group provides lipophilicity, aiding membrane permeability. Structural validation via NMR and X-ray crystallography (using programs like SHELX ) is critical for confirming stereochemistry and reactivity .

Q. What are the standard synthetic routes for this compound, and what critical steps ensure high yield and purity?

  • Answer: Synthesis typically involves:

Piperidine ring formation : Cyclization of precursor amines under acidic or basic conditions.

Fluorination : Introduction of fluorine via nucleophilic substitution (e.g., using KF or Selectfluor®).

Carbamate formation : Reaction with benzyl chloroformate in the presence of a base (e.g., triethylamine).

Salt formation : Treatment with HCl to yield the hydrochloride salt.
Key optimizations include temperature control (<5°C during fluorination to minimize side reactions) and purification via recrystallization or chromatography .

Q. How do pH and solvent systems affect the solubility and stability of this compound during formulation?

  • Answer: The hydrochloride salt form improves aqueous solubility at neutral to acidic pH (e.g., pH 4–6). Stability studies under varying pH (using HPLC ) reveal degradation via hydrolysis of the carbamate group in alkaline conditions. Polar aprotic solvents (e.g., DMSO) enhance solubility for in vitro assays, while buffered saline is preferred for biological studies .

Advanced Research Questions

Q. How does the stereochemistry of the 4-fluoropiperidine moiety influence biological activity, and what methods validate its configuration?

  • Answer: The equatorial vs. axial position of the fluorine atom affects target binding (e.g., enzyme active sites). Stereochemical validation employs:

  • X-ray crystallography (SHELXL refinement ).
  • Chiral HPLC with polar stationary phases.
  • NMR coupling constants (e.g., 3JHH^3J_{HH} for chair-conformation analysis).
    Studies on analogous compounds show axial fluorine enhances rigidity, improving receptor affinity .

Q. What methodological approaches resolve contradictions in reported solubility and stability data under varying experimental conditions?

  • Answer: Contradictions arise from differences in:

  • Ionic strength (e.g., buffer composition).
  • Temperature (accelerated stability studies at 40°C vs. 25°C).
  • Analytical techniques (e.g., UV-Vis vs. LC-MS quantification).
    A standardized protocol using dynamic light scattering (DLS) for particle size analysis and differential scanning calorimetry (DSC) for polymorph identification is recommended .

Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of derivatives?

  • Answer: SAR strategies include:

  • Fluorine substitution : Comparing 4-fluoro vs. 3-fluoro analogs to assess target selectivity.
  • Carbamate modifications : Replacing benzyl with substituted aryl groups to modulate lipophilicity.
  • Piperidine ring expansion : Testing azepane or pyrrolidine analogs for conformational flexibility.
    High-throughput screening (HTS) and molecular docking (e.g., AutoDock Vina) prioritize derivatives with improved binding to targets like neurotransmitter receptors .

Q. What experimental designs mitigate challenges in crystallizing this compound for structural analysis?

  • Answer: Crystallization hurdles include:

  • Salt polymorphism : Screening counterions (e.g., HCl vs. HBr).
  • Solvent selection : Using mixed solvents (e.g., ethanol/water) to slow nucleation.
  • Temperature gradients : Gradual cooling from 50°C to 4°C.
    Successful crystallization with SHELX suites requires high-purity samples (>98% by HPLC) and seeding techniques .

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